8-Oxo-Benzygluanine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Oxo-Benzygluanine-d5 is a stable isotope-labeled compound, specifically a deuterated form of 8-Oxo-Benzylguanine. This compound is used in various scientific research applications due to its unique properties. The molecular formula of this compound is C12H6D5N5O2, and it has a molecular weight of 262.28 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-Benzygluanine-d5 involves the incorporation of deuterium atoms into the molecular structure of 8-Oxo-Benzylguanine. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the purity and consistency of the final product. Quality control measures are implemented to verify the deuterium content and overall quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 8-Oxo-Benzygluanine-d5 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the deuterium atoms, which can affect the reaction kinetics and mechanisms .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
8-Oxo-Benzygluanine-d5 is widely used in scientific research due to its unique properties. In chemistry, it is used as a tracer in studies involving deuterium-labeled compounds. In biology and medicine, it is used to study DNA repair mechanisms and the effects of oxidative stress on cellular processes. The compound is also used in the development of new therapeutic agents and in the investigation of disease mechanisms .
Mechanism of Action
The mechanism of action of 8-Oxo-Benzygluanine-d5 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain DNA repair enzymes, such as O6-alkylguanine-DNA alkyltransferase. This inhibition can lead to the accumulation of DNA lesions and affect cellular processes related to DNA repair and replication .
Comparison with Similar Compounds
8-Oxo-Benzygluanine-d5 is similar to other deuterated compounds, such as 8-Oxo-Benzylguanine and 8-Oxoguanine. its unique deuterium labeling provides distinct advantages in certain research applications. For example, the presence of deuterium atoms can enhance the stability and alter the reaction kinetics of the compound, making it a valuable tool in various scientific studies .
List of Similar Compounds:- 8-Oxo-Benzylguanine
- 8-Oxoguanine
- O-Benzylguanine
These compounds share similar structural features but differ in their specific properties and applications .
Properties
Molecular Formula |
C12H11N5O2 |
---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
2-amino-6-[(2,3,4,5,6-pentadeuteriophenyl)methoxy]-7,9-dihydropurin-8-one |
InChI |
InChI=1S/C12H11N5O2/c13-11-15-9-8(14-12(18)16-9)10(17-11)19-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,13,14,15,16,17,18)/i1D,2D,3D,4D,5D |
InChI Key |
VPMJBCMAJPZWIC-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])COC2=NC(=NC3=C2NC(=O)N3)N)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2NC(=O)N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.